molecular formula C32H32BrN3O3S B297629 N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(4-bromobenzyl)benzenesulfonamide

N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(4-bromobenzyl)benzenesulfonamide

Cat. No. B297629
M. Wt: 618.6 g/mol
InChI Key: UZKKTKBGSUKZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(4-bromobenzyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as BBS-1 and has been extensively studied for its therapeutic properties.

Mechanism of Action

The mechanism of action of BBS-1 is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer. BBS-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of various kinases involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
BBS-1 has been shown to have significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation and pain. BBS-1 has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth and progression.

Advantages and Limitations for Lab Experiments

One of the major advantages of BBS-1 is its potential therapeutic applications. It has been shown to have significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of novel therapies. However, one of the limitations of BBS-1 is its toxicity. It has been shown to be toxic to normal cells at high concentrations, limiting its potential use in clinical settings.

Future Directions

There are several future directions for the study of BBS-1. One of the major directions is the development of novel therapies based on this compound. BBS-1 has shown significant potential as an anti-inflammatory and anti-cancer agent, and further studies are needed to explore its therapeutic potential. Another future direction is the study of the mechanism of action of BBS-1. Further studies are needed to fully understand the molecular mechanisms underlying its therapeutic effects. Finally, future studies are needed to explore the potential toxicity of BBS-1 and its potential use in clinical settings.

Synthesis Methods

The synthesis of BBS-1 involves the reaction of 4-bromobenzyl chloride with N-(4-bromobenzyl)benzenesulfonamide in the presence of triethylamine. The resulting product is then reacted with 4-benzhydryl-1-piperazinecarboxylic acid to yield N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(4-bromobenzyl)benzenesulfonamide. The purity of the compound is then confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

BBS-1 has been extensively studied for its potential therapeutic applications. It has been shown to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis. BBS-1 has also been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cells in vitro and in vivo, making it a potential candidate for the development of novel cancer therapies.

properties

Product Name

N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(4-bromobenzyl)benzenesulfonamide

Molecular Formula

C32H32BrN3O3S

Molecular Weight

618.6 g/mol

IUPAC Name

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C32H32BrN3O3S/c33-29-18-16-26(17-19-29)24-36(40(38,39)30-14-8-3-9-15-30)25-31(37)34-20-22-35(23-21-34)32(27-10-4-1-5-11-27)28-12-6-2-7-13-28/h1-19,32H,20-25H2

InChI Key

UZKKTKBGSUKZEJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CN(CC4=CC=C(C=C4)Br)S(=O)(=O)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CN(CC4=CC=C(C=C4)Br)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.